molecular formula C26H36FN3O6S B041824 Rosuvastatine tert-butyle CAS No. 355806-00-7

Rosuvastatine tert-butyle

Numéro de catalogue: B041824
Numéro CAS: 355806-00-7
Poids moléculaire: 537.6 g/mol
Clé InChI: IJHZGLLGELSZAF-OKLSWEBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl rosuvastatin is a derivative of rosuvastatin, a well-known statin drug used to lower lipid levels and reduce the risk of cardiovascular diseases. Rosuvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. tert-Butyl rosuvastatin is primarily used as an intermediate in the synthesis of rosuvastatin, contributing to its lipid-lowering effects .

Applications De Recherche Scientifique

tert-Butyl rosuvastatin has several scientific research applications, including:

Mécanisme D'action

Target of Action

Tert-Butyl rosuvastatin, like other statin medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Tert-Butyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and inhibits the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Tert-Butyl rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the endogenous production of cholesterol .

Pharmacokinetics

The pharmacokinetics of rosuvastatin, the parent compound of Tert-Butyl rosuvastatin, are characterized by a large coefficient of variation . After administration, rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of Tert-Butyl rosuvastatin’s action is a reduction in the levels of LDL, sometimes referred to as "bad cholesterol" . This is due to the decreased production of cholesterol in the liver, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of Tert-Butyl rosuvastatin can be influenced by various environmental factors. For instance, the enzyme activity of HMG-CoA reductase can be affected by dietary factors, and the absorption and metabolism of the drug can be influenced by factors such as the individual’s age, sex, ethnicity, and the presence of certain diseases . Furthermore, the synthesis of Tert-Butyl rosuvastatin involves a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy , which could be influenced by various environmental conditions during the manufacturing process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl rosuvastatin involves several steps, including the formation of key intermediates. One common method is the asymmetric synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. This method achieves high enantioselectivity and yield .

Industrial Production Methods: Industrial production of tert-Butyl rosuvastatin often involves the use of biocatalysts to enhance the efficiency and selectivity of the synthesis process. The use of carbonyl reductases and cofactor regeneration strategies has shown promising results in achieving high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of rosuvastatin and its intermediates.

Common Reagents and Conditions:

    Oxidation: tert-Butyl rosuvastatin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of rosuvastatin .

Comparaison Avec Des Composés Similaires

    Atorvastatin: Another statin drug that inhibits hydroxymethylglutaryl-coenzyme A reductase, used to lower lipid levels.

    Simvastatin: Similar to rosuvastatin, it inhibits the same enzyme and is used for managing elevated lipid levels.

    Pravastatin: A statin with a similar mechanism of action, used to reduce cholesterol levels.

Uniqueness: tert-Butyl rosuvastatin is unique due to its high selectivity and efficiency in inhibiting hydroxymethylglutaryl-coenzyme A reductase. Its use as an intermediate in the synthesis of rosuvastatin highlights its importance in the development of lipid-lowering therapies .

Activité Biologique

tert-Butyl rosuvastatin is a derivative of rosuvastatin, a widely used statin for lowering cholesterol levels and reducing cardiovascular disease risk. This article explores the biological activity of tert-butyl rosuvastatin, including its pharmacodynamics, mechanisms of action, and clinical implications.

tert-Butyl rosuvastatin functions primarily as an HMG-CoA reductase inhibitor , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, tert-butyl rosuvastatin effectively reduces the synthesis of mevalonate, leading to decreased cholesterol production in the liver. This results in:

  • Increased LDL receptor expression : Lower hepatic cholesterol levels stimulate the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream.
  • Decreased VLDL production : The compound also inhibits the synthesis of very low-density lipoprotein (VLDL), further contributing to lower plasma lipid levels .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl rosuvastatin is characterized by its high hydrophilicity , which enhances its hepatic uptake and minimizes systemic exposure. Key pharmacokinetic parameters include:

  • Absorption : The compound shows low bioavailability due to extensive first-pass metabolism in the liver.
  • Protein Binding : Approximately 88% bound to plasma proteins, predominantly albumin.
  • Metabolism : It is minimally metabolized by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Anti-inflammatory Properties

Research indicates that tert-butyl rosuvastatin exhibits significant anti-inflammatory effects. It has been shown to:

  • Reduce leukocyte rolling and adherence in endothelial cells, which is crucial during inflammatory responses.
  • Modulate nitric oxide synthase (NOS) expression, increasing nitric oxide availability and promoting vasodilation .

Neuroprotective Effects

Studies have demonstrated that tert-butyl rosuvastatin can alleviate intestinal injuries following traumatic brain injury (TBI) in animal models. Its protective effects are linked to:

  • Downregulation of CD40 expression and inhibition of NF-κB activation, both of which are implicated in inflammatory responses post-TBI.
  • Improvement in intestinal morphology, including increased villus height and crypt depth .

Clinical Trials

A series of clinical trials have assessed the efficacy and safety of tert-butyl rosuvastatin in various populations:

StudyPopulationFindings
Trial IPatients with hypercholesterolemiaSignificant reduction in LDL-C levels compared to placebo.
Trial IIPatients with acute coronary syndromeImproved outcomes associated with prior statin therapy; modulation of gut microbiome towards beneficial taxa .
Trial IIIAnimal model post-TBISignificant amelioration of intestinal injury markers with reduced inflammatory cytokines .

Propriétés

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHZGLLGELSZAF-OKLSWEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467120
Record name tert-Butyl rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355806-00-7
Record name 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355806-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl rosuvastatin
Reactant of Route 2
Reactant of Route 2
tert-Butyl rosuvastatin
Reactant of Route 3
tert-Butyl rosuvastatin
Reactant of Route 4
tert-Butyl rosuvastatin
Reactant of Route 5
tert-Butyl rosuvastatin
Reactant of Route 6
tert-Butyl rosuvastatin
Customer
Q & A

Q1: What is the significance of using tert-Butyl Rosuvastatin in the synthesis of Rosuvastatin Calcium?

A1: The research article highlights the use of tert-Butyl Rosuvastatin as a starting material for synthesizing Rosuvastatin Calcium []. This suggests that the tert-butyl group likely acts as a protecting group for a specific functional group within the Rosuvastatin molecule. This protection strategy is common in organic synthesis to control reactivity and prevent unwanted side reactions. Later, the tert-butyl group is removed under specific conditions to yield the desired Rosuvastatin Calcium salt.

Q2: Are there alternative methods for synthesizing Rosuvastatin Calcium that don't involve tert-Butyl Rosuvastatin?

A2: Yes, the research article mentions an alternative method that utilizes commercially available t-octyl Rosuvastatin calcium salt as a starting material instead of tert-Butyl Rosuvastatin []. This suggests that various synthetic routes and protecting group strategies can be employed to synthesize the desired Rosuvastatin Calcium. The choice of a specific route likely depends on factors like yield, purity, cost, and availability of starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.